molecular formula C21H19N3O3 B14235656 Benzamide, N-(2-aminophenyl)-4-[(1,3-benzodioxol-5-ylamino)methyl]- CAS No. 503043-67-2

Benzamide, N-(2-aminophenyl)-4-[(1,3-benzodioxol-5-ylamino)methyl]-

Cat. No.: B14235656
CAS No.: 503043-67-2
M. Wt: 361.4 g/mol
InChI Key: XXNKXNMALFWDTB-UHFFFAOYSA-N
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Description

Benzamide, N-(2-aminophenyl)-4-[(1,3-benzodioxol-5-ylamino)methyl]- is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a benzamide core, an aminophenyl group, and a benzodioxolylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(2-aminophenyl)-4-[(1,3-benzodioxol-5-ylamino)methyl]- typically involves a multi-step process. One efficient method includes the use of N-(2-aminophenyl)benzamide and phenyl isocyanate. The reaction proceeds through a sequential nucleophilic/intramolecular addition process followed by transamidation . This method is noted for its atom-economy, practicality, and the ability to easily prepare substrates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of reagents and solvents are crucial for cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(2-aminophenyl)-4-[(1,3-benzodioxol-5-ylamino)methyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Benzamide, N-(2-aminophenyl)-4-[(1,3-benzodioxol-5-ylamino)methyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, N-(2-aminophenyl)-4-[(1,3-benzodioxol-5-ylamino)methyl]- involves its interaction with specific molecular targets. For instance, it can inhibit histone deacetylases (HDACs) and kinases like Bcr-Abl . These interactions disrupt cellular processes, leading to antiproliferative effects in cancer cells. The compound’s structure allows it to bind effectively to these targets, blocking their activity and inducing cell death.

Comparison with Similar Compounds

Similar Compounds

    N-(2-aminophenyl)benzamide: Shares the aminophenyl and benzamide groups but lacks the benzodioxolylamino moiety.

    2-amino-N-(2-aminophenyl)thiazole-5-carboxamide: Contains a thiazole ring instead of the benzodioxolyl group.

Uniqueness

Benzamide, N-(2-aminophenyl)-4-[(1,3-benzodioxol-5-ylamino)methyl]- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit both HDACs and kinases makes it a promising candidate for dual-targeted cancer therapies .

Properties

CAS No.

503043-67-2

Molecular Formula

C21H19N3O3

Molecular Weight

361.4 g/mol

IUPAC Name

N-(2-aminophenyl)-4-[(1,3-benzodioxol-5-ylamino)methyl]benzamide

InChI

InChI=1S/C21H19N3O3/c22-17-3-1-2-4-18(17)24-21(25)15-7-5-14(6-8-15)12-23-16-9-10-19-20(11-16)27-13-26-19/h1-11,23H,12-13,22H2,(H,24,25)

InChI Key

XXNKXNMALFWDTB-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N

Origin of Product

United States

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